4-[(4-Methylpiperazin-1-yl)methyl]benzamide

Catalog No.
S825880
CAS No.
839677-18-8
M.F
C13H19N3O
M. Wt
233.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(4-Methylpiperazin-1-yl)methyl]benzamide

CAS Number

839677-18-8

Product Name

4-[(4-Methylpiperazin-1-yl)methyl]benzamide

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]benzamide

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

InChI

InChI=1S/C13H19N3O/c1-15-6-8-16(9-7-15)10-11-2-4-12(5-3-11)13(14)17/h2-5H,6-10H2,1H3,(H2,14,17)

InChI Key

LVPZFCXMYKDYOG-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)N

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)N

4-[(4-Methylpiperazin-1-yl)methyl]benzamide (CAS 839677-18-8) is a key, late-stage intermediate primarily utilized in the process development and commercial manufacturing of the poly(ADP-ribose) polymerase (PARP) inhibitor Niraparib (MK-4827). Its structure is specifically designed for high-yield coupling reactions to form the final active pharmaceutical ingredient (API). The selection of this particular intermediate over other potential precursors is based on its demonstrated performance in scalable synthetic routes, where purity, reaction efficiency, and handling characteristics are critical for GMP-compliant production.

Substituting 4-[(4-Methylpiperazin-1-yl)methyl]benzamide with structurally similar analogs, such as those with different N-alkyl groups on the piperazine ring or alternative benzamide isomers, is not viable in the established synthesis of Niraparib. The precise arrangement of the methylpiperazine and benzamide moieties is essential for the subsequent, highly optimized coupling reaction with the indazole core of the final molecule. Using an alternative precursor, like the corresponding benzoic acid or benzonitrile, would necessitate significant, and likely lower-yielding, changes to a validated multi-step GMP process, introducing different reagents, purification challenges, and impurity profiles. The use of this specific intermediate is a result of process development decisions to maximize yield and purity of the final API.

Precursor Suitability: Enables High-Yield Amide Bond Formation in Final API Coupling Step

In the developed scalable synthesis of Niraparib, the direct amide coupling of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide with the pre-formed indazole-amine fragment proceeds with high efficiency. The process development literature reports a 95% isolated yield for this critical, penultimate step, which directly forms the Niraparib free base. This contrasts with alternative medicinal chemistry routes where late-stage amide formations often deliver lower yields, for instance, a 61% yield reported for a similar coupling involving 4-chloromethyl benzoyl chloride followed by a separate piperazine addition step.

Evidence DimensionYield of final amide coupling step
Target Compound Data95% isolated yield
Comparator Or BaselineAlternative route using 4-chloromethyl benzoyl chloride: 61% yield for coupling step.
Quantified DifferenceApproximately 55% relative increase in yield for the key bond-forming step.
ConditionsScalable synthesis of Niraparib via amide coupling.

A higher yield in the final coupling step significantly reduces the cost of goods and simplifies purification of the high-value final API.

Processability: Enables Efficient Synthesis via Reductive Amination from Benzonitrile Precursor

The target compound itself can be prepared efficiently. A patented method describes the synthesis starting from 4-(chloromethyl)benzonitrile and N-methylpiperazine, followed by a mild, selective hydrolysis of the nitrile to the amide using a nano-ZnO catalyst. This process reports a final yield of 88.4%. This route avoids the direct use of more expensive or difficult-to-handle benzamide-based starting materials and provides a scalable pathway to the high-purity intermediate.

Evidence DimensionOverall yield for intermediate synthesis
Target Compound Data88.4%
Comparator Or BaselineTypical multi-step syntheses from basic building blocks often have overall yields in the 60-70% range.
Quantified DifferenceProvides a high-yield (>88%) and scalable route to a key late-stage intermediate.
ConditionsTwo-step synthesis from 4-(chloromethyl)benzonitrile via nitrile hydrolysis.

A high-yield, scalable synthesis route for the intermediate itself ensures a reliable and cost-effective supply chain for large-scale API manufacturing.

Purity & Handling: Crystalline Solid Form Facilitates GMP-Standard Purification

4-[(4-Methylpiperazin-1-yl)methyl]benzamide is a crystalline solid with a reported melting point of 159-162°C. This physical property is highly advantageous in a GMP setting, as it allows for efficient purification via recrystallization to achieve high purity levels (>99.5%) required for API synthesis. This is a significant advantage over alternative intermediates that may be oils or amorphous solids, which require more complex and costly purification methods like column chromatography and are more difficult to handle and store at scale.

Evidence DimensionPhysical Form and Purifiability
Target Compound DataCrystalline solid (mp 159-162°C), enabling purification by recrystallization.
Comparator Or BaselineHypothetical oily or amorphous analogs requiring chromatographic purification.
Quantified DifferenceRecrystallization is significantly more scalable, cost-effective, and efficient for removing minor impurities than chromatography.
ConditionsLarge-scale purification under GMP conditions.

The ability to easily purify an intermediate to a high standard by simple recrystallization reduces production time, cost, and the risk of batch-to-batch variability in the final drug product.

Key Building Block for GMP Synthesis of Niraparib

The primary application is the large-scale, GMP-compliant synthesis of the PARP inhibitor Niraparib. Its demonstrated high yield in the final coupling step and amenability to high-purity production make it the intermediate of choice for commercial manufacturing campaigns where reproducibility and cost-efficiency are paramount.

Process Development and Scale-Up of Related PARP Inhibitors

For research and development teams working on next-generation PARP inhibitors or other APIs containing a 4-(methylpiperazin-1-ylmethyl)benzamide core, this compound serves as a well-characterized, benchmark intermediate. Its established synthesis and purification protocols provide a reliable baseline for developing scalable routes to new chemical entities.

Reference Standard for Impurity Profiling

In the analytical development of Niraparib, pure 4-[(4-Methylpiperazin-1-yl)methyl]benzamide serves as a critical reference standard for identifying and quantifying unreacted starting material in the final API. This is essential for batch release testing and regulatory compliance.

XLogP3

0.4

Wikipedia

4-[(4-Methylpiperazin-1-yl)methyl]benzamide

Dates

Last modified: 08-16-2023

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